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molecular formula C17H18FN3O3 B020083 Ciprofloxacin-d8 CAS No. 1130050-35-9

Ciprofloxacin-d8

Cat. No. B020083
M. Wt: 339.39 g/mol
InChI Key: MYSWGUAQZAJSOK-SQUIKQQTSA-N
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Patent
US05051505

Procedure details

In a manner similar to that of Example 1, 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (II, R1 : cyclopropyl; X: fluoro) is reacted with 1-butylmethylsilyl piperazine (III, R2 : hydrogen; R3 and R4 : methyl; R5: t-butyl) to give a solid compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-butylmethylsilyl piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:15])=[C:11](F)[CH:12]=3)[C:7](=[O:16])[C:6]([C:17]([OH:19])=[O:18])=[CH:5]2)[CH2:3][CH2:2]1.[Si]([N:27]1[CH2:32][CH2:31][N:30](C)[CH2:29][CH2:28]1)(C(C)(C)C)(C)C>>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:15])=[C:11]([N:27]4[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]4)[CH:12]=3)[C:7](=[O:16])[C:6]([C:17]([OH:19])=[O:18])=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)F)F)=O)C(=O)O
Name
1-butylmethylsilyl piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)N1CCN(CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solid compound

Outcomes

Product
Name
Type
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C=C12)N1CCNCC1)F)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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